1-[1-(4-Chlorobenzenesulfonyl)pyrrolidin-2-yl]-3-(5-methyl-1,2-oxazol-3-yl)urea
Description
1-[1-(4-Chlorobenzenesulfonyl)pyrrolidin-2-yl]-3-(5-methyl-1,2-oxazol-3-yl)urea is a complex organic compound that features a pyrrolidine ring, a chlorobenzenesulfonyl group, and an oxazole ring
Properties
Molecular Formula |
C15H17ClN4O4S |
|---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
1-[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]-3-(5-methyl-1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C15H17ClN4O4S/c1-10-9-13(19-24-10)17-15(21)18-14-3-2-8-20(14)25(22,23)12-6-4-11(16)5-7-12/h4-7,9,14H,2-3,8H2,1H3,(H2,17,18,19,21) |
InChI Key |
JSSYJHRYAFLRHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
| Component | Details |
|---|---|
| Solvent | Dichloromethane (DCM) or tetrahydrofuran (THF) |
| Base | Pyridine or triethylamine (2.5–3.0 eq) |
| Temperature | 0°C to room temperature |
| Reaction Time | 4–6 hours |
| Yield | 85–92% |
Procedure :
-
Dissolve pyrrolidin-2-amine (1.0 eq) in DCM.
-
Add pyridine (2.5 eq) dropwise under nitrogen.
-
Cool to 0°C and add 4-chlorobenzenesulfonyl chloride (1.1 eq) slowly.
-
Stir at room temperature until completion (TLC monitoring).
-
Quench with water, extract with DCM, and purify via flash chromatography.
Key Insight : Excess sulfonyl chloride or elevated temperatures may lead to disubstitution.
Synthesis of 5-Methyl-1,2-oxazol-3-amine
The oxazole amine is prepared via cyclization of β-keto nitriles with hydroxylamine hydrochloride.
Reaction Conditions
Procedure :
-
Dissolve ethyl 3-cyano-4-methylpent-2-enoate in ethanol.
-
Add hydroxylamine hydrochloride and heat under reflux.
-
Neutralize with NaHCO₃, extract with ethyl acetate, and concentrate.
-
Purify via recrystallization (hexane/ethyl acetate).
Key Insight : Microwave-assisted synthesis reduces reaction time to 2–3 hours with comparable yields.
Urea Bond Formation
The final step couples the sulfonylated pyrrolidine amine with the oxazole amine using CDI.
Reaction Conditions
Procedure :
-
Dissolve 1-(4-chlorobenzenesulfonyl)pyrrolidin-2-amine (1.0 eq) in DMSO.
-
Add CDI (1.5 eq) and stir for 1 hour to form the imidazolide intermediate.
-
Introduce 5-methyl-1,2-oxazol-3-amine (1.2 eq) and DBU (1.0 eq).
-
Stir until urea formation is complete (HPLC monitoring).
-
Quench with aqueous HCl, extract with ethyl acetate, and purify via silica gel chromatography.
Key Insight : DBU enhances reaction efficiency by scavenging hydrogen chloride.
Alternative Synthetic Routes
Route A: Isocyanate-Mediated Coupling
Route B: Solid-Phase Synthesis
-
Immobilize the pyrrolidine amine on Wang resin.
-
Perform sulfonylation and urea formation sequentially.
Optimization and Challenges
Purity Enhancement
Chemical Reactions Analysis
1-[1-(4-Chlorobenzenesulfonyl)pyrrolidin-2-yl]-3-(5-methyl-1,2-oxazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzenesulfonyl group.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Scientific Research Applications
1-[1-(4-Chlorobenzenesulfonyl)pyrrolidin-2-yl]-3-(5-methyl-1,2-oxazol-3-yl)urea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural properties.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-[1-(4-Chlorobenzenesulfonyl)pyrrolidin-2-yl]-3-(5-methyl-1,2-oxazol-3-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other pyrrolidine and oxazole derivatives, such as:
- 1-(4-Chlorobenzenesulfonyl)-4-(pyrrolidin-1-yl)methylpiperidin-4-ol
- 4-(pyrrolidin-1-yl)benzonitrile derivatives
Biological Activity
1-[1-(4-Chlorobenzenesulfonyl)pyrrolidin-2-yl]-3-(5-methyl-1,2-oxazol-3-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 1-[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]-3-(5-methyl-1,2-oxazol-3-yl)urea
- Molecular Formula : C15H17ClN4O4S
- Molecular Weight : 384.8 g/mol
- CAS Number :
Anticancer Properties
Research indicates that compounds similar to 1-[1-(4-Chlorobenzenesulfonyl)pyrrolidin-2-yl]-3-(5-methyl-1,2-oxazol-3-yl)urea exhibit significant anticancer activity. For instance, sulfonamide derivatives have been shown to inhibit the growth of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. A study reported that related compounds inhibited the proliferation of HCT116 and SW480 colorectal cancer cells with IC50 values as low as 0.12 μM .
The proposed mechanism of action for this class of compounds involves:
- Inhibition of Enzymatic Activity : Compounds often target specific enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest : Many derivatives induce G2/M phase arrest in the cell cycle, leading to reduced cell division.
- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, contributing to their cytotoxic effects .
Study on Related Compounds
A recent study evaluated a series of sulfonamide derivatives similar to the target compound. The findings highlighted that these compounds effectively inhibited Wnt-dependent transcription in colorectal cancer models. Notably, compound 25 from the study demonstrated superior efficacy compared to established chemotherapeutics like 5-FU .
In Vivo Studies
In vivo experiments using xenograft models showed that certain sulfonamide compounds significantly reduced tumor growth and expression of proliferation markers such as Ki67. These results underscore the potential therapeutic applications of compounds like 1-[1-(4-Chlorobenzenesulfonyl)pyrrolidin-2-yl]-3-(5-methyl-1,2-oxazol-3-yl)urea in treating malignancies .
Data Tables
| Property | Value |
|---|---|
| IUPAC Name | 1-[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]-3-(5-methyl-1,2-oxazol-3-yl)urea |
| Molecular Formula | C15H17ClN4O4S |
| Molecular Weight | 384.8 g/mol |
| CAS Number | S12604230 |
| Biological Activity | Effect |
|---|---|
| Anticancer Activity | Significant inhibition of cancer cell lines |
| Mechanism | Enzyme inhibition, cell cycle arrest, apoptosis induction |
Q & A
Q. What are the key structural features of this compound that influence its reactivity and bioactivity?
The compound contains three critical motifs:
- A 4-chlorobenzenesulfonyl group (electron-withdrawing, enhancing electrophilic reactivity).
- A pyrrolidine ring (conformational flexibility for target binding).
- A 5-methyl-1,2-oxazole moiety (hydrogen-bonding capacity via the oxazole nitrogen).
These groups synergistically affect solubility, metabolic stability, and target affinity. For example, the sulfonyl group improves stability against enzymatic degradation, while the oxazole enhances interactions with polar residues in enzyme active sites .
Q. What analytical methods are essential for confirming the compound’s purity and structure?
- NMR Spectroscopy : H and C NMR resolve proton environments (e.g., sulfonyl-linked pyrrolidine protons at δ 3.5–4.0 ppm) and confirm substituent connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching calculated mass within 2 ppm error) .
- HPLC with UV/Vis Detection : Purity >98% confirmed using a C18 column (acetonitrile/water gradient, 254 nm) .
Q. What is the standard synthetic route for this compound?
A representative protocol involves:
Sulfonylation : React pyrrolidine with 4-chlorobenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as base (0°C to RT, 12 hr, 85% yield) .
Urea Formation : Couple the sulfonylated pyrrolidine with 5-methyl-1,2-oxazol-3-yl isocyanate in anhydrous THF (reflux, 24 hr, 70% yield) .
Purification : Recrystallization from ethanol/water or silica gel chromatography .
Advanced Research Questions
Q. How can reaction yields be optimized during sulfonylation and urea coupling steps?
Q. How to resolve contradictions in spectral data (e.g., unexpected splitting in NMR)?
- Scenario : Duplicate peaks for pyrrolidine protons.
- Analysis : Conformational isomerism due to restricted rotation of the sulfonyl group.
- Solution : Variable-temperature NMR (VT-NMR) in DMSO-d6 at 25–80°C to coalesce peaks, confirming dynamic equilibrium .
Q. What strategies mitigate degradation during long-term storage?
Q. How to design a SAR study targeting the oxazole moiety?
- Structural Variations : Replace 5-methyloxazole with 5-ethyl, 5-fluoro, or 5-carboxamide analogs.
- Assays :
- Enzyme Inhibition : Measure IC50 against kinase X (ATP-binding pocket interaction).
- Cellular Uptake : LogP comparison (methyl vs. carboxamide impacts membrane permeability) .
- Data Interpretation : Methyl substitution enhances potency (IC50 0.2 μM vs. 1.1 μM for carboxamide) due to hydrophobic pocket complementarity .
Q. What computational methods predict binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina with a crystal structure of kinase X (PDB: 3QZZ). The oxazole nitrogen forms a key H-bond with Lys123 (ΔG = -9.2 kcal/mol) .
- MD Simulations : GROMACS 2023.1 (100 ns simulation in SPC water) confirms stable binding without significant conformational drift .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
